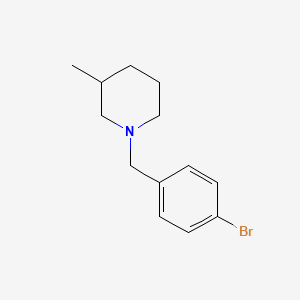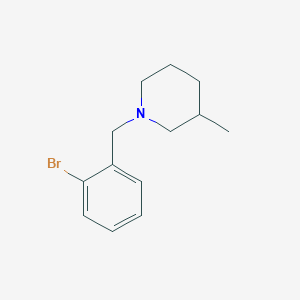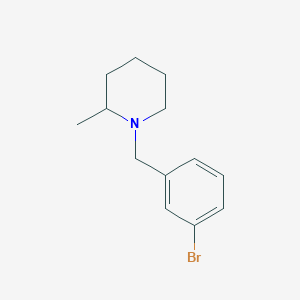
1-Bromo-2-propoxynaphthalene
Vue d'ensemble
Description
1-Bromo-2-propoxynaphthalene is an organic compound with the molecular formula C₁₃H₁₃BrO. It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by a naphthalene ring substituted with a bromine atom at the first position and a propoxy group at the second position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-propoxynaphthalene can be synthesized through the Williamson Ether Synthesis. This involves the reaction of 2-naphthol with 1-bromopropane in the presence of a strong base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-propoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as cyanide, forming nitriles.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-propoxynaphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nitriles: Formed from nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed from oxidation.
2-Propoxynaphthalene: Formed from reduction.
Applications De Recherche Scientifique
1-Bromo-2-propoxynaphthalene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-propoxynaphthalene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. The propoxy group can undergo oxidation or reduction, leading to various functionalized derivatives. These reactions are facilitated by the electron-rich naphthalene ring, which stabilizes intermediates and transition states.
Comparaison Avec Des Composés Similaires
1-Bromonaphthalene: Similar structure but lacks the propoxy group, making it less versatile in certain reactions.
2-Bromonaphthalene: Bromine atom is at the second position, leading to different reactivity and applications.
1-Bromo-2-methoxynaphthalene: Contains a methoxy group instead of a propoxy group, affecting its chemical properties and reactivity.
Uniqueness: 1-Bromo-2-propoxynaphthalene is unique due to the presence of both a bromine atom and a propoxy group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
1-bromo-2-propoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLPIFXYQAQUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(4-methylphenoxy)methyl]benzene](/img/structure/B7857948.png)



![Methyl 3-[(3-hydroxyphenyl)formamido]propanoate](/img/structure/B7857979.png)



![N-[(2-bromophenyl)methyl]-N-methylaniline](/img/structure/B7858032.png)





